molecular formula C6H8FI B2952740 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2580210-26-8

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2952740
CAS No.: 2580210-26-8
M. Wt: 226.033
InChI Key: XZBUQSLQGWKCGJ-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with fluoromethyl and iodine substituents. BCPs are rigid, three-dimensional scaffolds increasingly used in medicinal chemistry as bioisosteres for aromatic rings, alkynes, and tert-butyl groups due to their ability to enhance solubility, metabolic stability, and three-dimensionality .

Properties

IUPAC Name

1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUQSLQGWKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, difluoroiodane (III) reagents, and various alkenes and alkynes . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms can undergo substitution and radical reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key BCP Derivatives

Compound Substituents Synthesis Method Key Reactivity Yield (%) References
1-(Fluoromethyl)-3-iodo-BCP -CH2F, -I Radical halogenation or nucleophilic substitution Nucleophilic substitution (I), fluorophilic interactions N/A
3-Iodo-BCP-1-carboxamides (2p–2r) -I, -CONR2 Amide coupling with 1b Stable to substitution; used in drug discovery 67–86
Difluoro-BCP carboxylates -CF2, -CO2Me Rh-catalyzed cyclization with CF3TMS/NaI Electrophilic fluorination 36–43
1-Azido-3-iodo-BCP -N3, -I Reduction of azide precursors Click chemistry, Sonogashira coupling ~50–80
1-CF3-3-I-BCP -CF3, -I Radical trifluoromethylation Low reactivity in substitution reactions N/A

Key Observations :

  • Iodine Reactivity: The iodine in 1-(fluoromethyl)-3-iodo-BCP enables nucleophilic substitution (e.g., with amines or organometallics), similar to other 3-iodo-BCPs . However, trifluoromethyl-substituted BCPs (e.g., 1-CF3-3-I-BCP) show reduced reactivity due to steric and electronic effects .
  • Fluorine Effects: Difluoro-BCP carboxylates () prioritize electrophilic pathways, whereas the fluoromethyl group in the target compound may enhance metabolic stability and polarity compared to non-fluorinated analogs .
  • Synthetic Routes : The synthesis of 3-iodo-BCP-1-carboxamides () uses amide coupling, while radical methods () are critical for halogenated BCPs.

Physicochemical and Spectral Properties

Spectral Data Comparison

Table 2: NMR and HRMS Data for Selected BCP Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Found) References
1-(Fluoromethyl)-3-iodo-BCP Not reported Not reported Not reported
3-Iodo-BCP-1-carboxamide (2p) 7.21–7.35 (m, aromatic H) 172.1 (C=O), 34.2 (BCP C) 340.0188 [M+H]+
Difluoro-BCP carboxylate 3.78 (s, OCH3) 160.1 (CF2), 112.3 (CO2Me) 351.0196 [M+H]+ (C15H24IN2O3)
1-Azido-3-iodo-BCP 3.10 (s, bridgehead CH2) 52.1 (N3), 30.5 (BCP C) 334.0294 [M+H]+ (C12H17INO2)

Notes:

  • difluoro-BCPs in ).
  • Iodo-BCP derivatives consistently exhibit downfield-shifted carbons adjacent to iodine (e.g., 34.2 ppm in 2p) .

Bioisosteric Potential

  • Phenyl Replacement : BCPs improve solubility and reduce planar aromaticity. For example, replacing a para-fluorophenyl group with BCP in γ-secretase inhibitors increased Cmax and AUC by 4-fold in mice .
  • Linker Utility : BCPs act as rigid spacers (e.g., in Lp-PLA2 inhibitors), where the fluoromethyl group may fine-tune lipophilicity .

Limitations and Opportunities

  • Bridge Functionalization: Secondary bridge functionalization (e.g., fluoromethyl at bridgehead) remains challenging but offers novel vectors for drug design .
  • Metabolic Stability: Fluorinated BCPs (e.g., 1-(fluoromethyl)-3-iodo-BCP) are hypothesized to resist oxidative metabolism better than non-fluorinated analogs .

Biological Activity

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activity. The bicyclo[1.1.1]pentane (BCP) framework serves as a non-classical bioisostere for traditional aromatic systems, offering advantages in drug design, particularly in enhancing metabolic stability and reducing toxicity.

  • IUPAC Name : 1-fluoro-3-iodobicyclo[1.1.1]pentane
  • Molecular Formula : C5_5H6_6FI
  • Molecular Weight : 212.01 g/mol
  • CAS Number : 146038-59-7
  • Purity : 97% .

The biological activity of this compound is hypothesized to involve interactions similar to other bicyclic compounds that act on specific biological targets, such as enzymes or receptors. The presence of fluorine and iodine substituents may enhance binding affinity and specificity toward these targets.

Target Interactions

Research indicates that compounds with a bicyclo[1.1.1]pentane core can effectively inhibit various biological pathways, including:

  • Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO has been linked to enhanced immune responses against tumors, making it a target for cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its compact structure, which may facilitate permeability across biological membranes.

Study 1: IDO Inhibitors

A study focused on the development of IDO inhibitors highlighted the effectiveness of bicyclo[1.1.1]pentane derivatives in improving metabolic stability compared to traditional phenyl-containing compounds . The introduction of the bicyclic structure mitigated hydrolysis issues associated with amide bonds, leading to compounds with enhanced pharmacokinetic profiles.

CompoundIC50_{50} (nM)SelectivityOral Bioavailability
BCP-based IDO inhibitor2.8HighExcellent

Study 2: Synthesis and Functionalization

Research on the synthesis of BCP derivatives demonstrated scalable methods for producing these compounds, which are crucial for further biological evaluation . The ability to create various functionalized BCPs allows for extensive structure-activity relationship studies.

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